molecular formula C19H36O4 B14371511 Methyl 9-hydroperoxyoctadec-12-enoate CAS No. 92233-80-2

Methyl 9-hydroperoxyoctadec-12-enoate

Cat. No.: B14371511
CAS No.: 92233-80-2
M. Wt: 328.5 g/mol
InChI Key: CVTTYRNDKJILKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-hydroperoxyoctadec-12-enoate is an organic compound belonging to the class of hydroperoxides It is characterized by the presence of a hydroperoxy group (-OOH) attached to a long-chain fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 9-hydroperoxyoctadec-12-enoate typically involves the reaction of methyl 12-bromo-oleate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate . This reaction yields methyl 12-hydroperoxystearate, which can undergo further transformations to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Mechanism of Action

The mechanism of action of methyl 9-hydroperoxyoctadec-12-enoate involves its interaction with molecular targets through its hydroperoxy group. This group can participate in redox reactions, leading to the formation of reactive oxygen species and other intermediates . These interactions can affect various biochemical pathways and cellular processes .

Properties

CAS No.

92233-80-2

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 9-hydroperoxyoctadec-12-enoate

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,18,21H,3-6,8,10-17H2,1-2H3

InChI Key

CVTTYRNDKJILKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCC(CCCCCCCC(=O)OC)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.